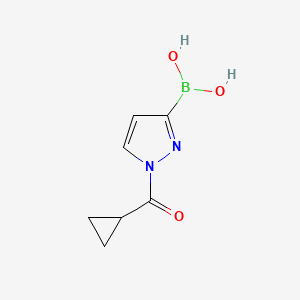

1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid

Description

1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid is a boronic acid derivative featuring a pyrazole core substituted at the 1-position with a cyclopropanecarbonyl group and at the 3-position with a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for forming carbon-carbon bonds. The cyclopropanecarbonyl group introduces steric and electronic effects that may modulate reactivity and stability compared to simpler pyrazole-boronic acid derivatives.

Properties

Molecular Formula |

C7H9BN2O3 |

|---|---|

Molecular Weight |

179.97 g/mol |

IUPAC Name |

[1-(cyclopropanecarbonyl)pyrazol-3-yl]boronic acid |

InChI |

InChI=1S/C7H9BN2O3/c11-7(5-1-2-5)10-4-3-6(9-10)8(12)13/h3-5,12-13H,1-2H2 |

InChI Key |

DFMFGQDNQDTHMN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NN(C=C1)C(=O)C2CC2)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of hydrazones and α-bromo ketones under visible light catalysis to produce trisubstituted pyrazoles . Industrial production methods often involve bulk custom synthesis and procurement to meet research and development needs .

Chemical Reactions Analysis

1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boronic acids.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemical Properties and Structure

1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid has a molecular weight of 179.97 g/mol and is characterized by a pyrazole ring substituted with a cyclopropanecarbonyl group at the nitrogen atom and a boronic acid moiety at the 3-position . The IUPAC name for this compound is (1-(cyclopropanecarbonyl)-1H-pyrazol-3-yl)boronic acid . Its structure can be represented using the SMILES notation: O=C(N1N=C(B(O)O)C=C1)C2CC2 .

Synthesis and Use as a Synthetic Intermediate

Boronic acids are frequently employed as synthetic intermediates in various chemical processes . For instance, they can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid can serve as a building block in the synthesis of more complex molecules, which may have applications in pharmaceuticals, agrochemicals, and materials science .

Pharmaceutical Applications

While specific applications of 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid are not extensively documented in the provided search results, related compounds such as 2-aminothiazoles and pyrazolo[1,5-a]pyrimidines have shown potential in medicinal chemistry . For example, 2-aminothiazoles have demonstrated antiprion activity, suggesting their potential in treating neurodegenerative diseases . Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in inflammatory and autoimmune diseases . Given the pyrazole core and boronic acid functionality, 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid could be a valuable intermediate in synthesizing novel heterocyclic compounds with potential biological activities .

Related Compounds and Their Applications

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid, a related compound, shares a similar pyrazole-3-boronic acid core but differs in the substituent on the nitrogen atom . This compound's existence highlights the versatility of pyrazole-3-boronic acid derivatives in chemical synthesis . Additionally, cyclopropanecarboxamides, which contain a cyclopropane carbonyl moiety similar to that in 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid, have been used in synthesizing compounds with anti-inflammatory and neurodegenerative disease treatment potential .

Potential Applications and Further Research

Due to its chemical structure and the known applications of related compounds, 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid holds promise in several areas:

Mechanism of Action

The mechanism of action of 1-(Cyclopropanecarbonyl)pyrazole-3-boronic Acid primarily involves its role as a boronic acid derivative in catalytic processes. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid (CAS 1693764-22-5)

Structural Differences :

Functional Implications :

- However, this may also reduce hydrolytic stability compared to the carbonyl analog.

- The sulfur atom introduces additional polarity, which could influence solubility in organic or aqueous media.

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic Acid (CAS 2304634-13-5)

Structural Differences :

Functional Implications :

General Trends in Pyrazole-Boronic Acid Derivatives

- Boronic Acid Position : 3-substituted derivatives (e.g., the target compound) are more commonly used in Suzuki couplings due to favorable electronic and steric environments. 4-substituted analogs (e.g., CAS 2304634-13-5) may require optimized conditions for efficient coupling .

- Substituent Effects :

Data Table: Key Properties of Compared Compounds

Biological Activity

1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological evaluation, and relevant case studies.

Chemical Structure and Synthesis

1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid belongs to the class of boronic acids, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of cyclopropanecarbonyl derivatives with pyrazole and boronic acid functionalities. The structural formula can be represented as follows:

1. Anticancer Activity

Boronic acids have been widely studied for their anticancer properties. The specific activity of 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid has been linked to its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies indicate that compounds with similar structures can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparison of Anticancer Activities of Boronic Acids

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid | TBD | Proteasome inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

| Other Boronic Acids | Varies | Various mechanisms |

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, particularly those involved in signal transduction pathways. For example, it may target protein tyrosine phosphatases (PTPs), which play a crucial role in cellular processes such as immune response and metabolism.

Case Study: Inhibition of PTPs

In a study evaluating various pyrazole derivatives, it was found that modifications at the boronic acid moiety significantly enhanced PTP inhibitory activity. The findings suggest that 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid could be optimized for better efficacy against specific PTP targets.

Biological Mechanisms

The biological mechanisms underlying the activity of 1-(Cyclopropanecarbonyl)pyrazole-3-boronic acid include:

- Proteasome Inhibition: This leads to the accumulation of pro-apoptotic factors and cell cycle regulators.

- Enzyme Targeting: By binding to active sites of target enzymes, the compound disrupts normal cellular signaling pathways.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives. It has been observed that modifications to the cyclopropanecarbonyl group can significantly influence biological activity.

Table 2: Structure-Activity Relationship Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.